molecular formula C16H18F2N2O2 B12121451 Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate

Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate

Cat. No.: B12121451
M. Wt: 308.32 g/mol
InChI Key: PFZKPWJFDPCBRY-UHFFFAOYSA-N
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Description

Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with diethylamino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Diethylamino Substitution: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Comparison with Similar Compounds

Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the difluoro and diethylamino groups.

    Quinine: Another antimalarial compound with a quinoline core, quinine also differs in its substituents.

    Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin has a similar difluoroquinoline structure but includes a piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds. Its structure is characterized by the following features:

  • Quinoline ring : A bicyclic structure that often exhibits biological activity.
  • Fluorine substituents : The presence of fluorine atoms can enhance lipophilicity and bioactivity.
  • Diethylamino group : This moiety may contribute to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been reported to inhibit leukotriene receptors, which are implicated in inflammatory responses .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Studies have explored the anticancer potential of quinoline derivatives. This compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and induction of cell cycle arrest .

Anti-inflammatory Effects

Given the structural similarities with known anti-inflammatory agents, this compound could potentially modulate inflammatory pathways. It may inhibit leukotriene synthesis or receptor binding, thereby reducing inflammation in conditions like asthma or allergic rhinitis .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that this compound could significantly reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its role as a potential chemotherapeutic agent.
  • Inflammation Models : Animal models of inflammation showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its efficacy in reducing inflammation.

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and PC-3 cells
Anti-inflammatoryReduces pro-inflammatory cytokines in vivo

Properties

Molecular Formula

C16H18F2N2O2

Molecular Weight

308.32 g/mol

IUPAC Name

ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate

InChI

InChI=1S/C16H18F2N2O2/c1-4-20(5-2)15-11-7-10(17)8-13(18)14(11)19-9-12(15)16(21)22-6-3/h7-9H,4-6H2,1-3H3

InChI Key

PFZKPWJFDPCBRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C=C(C=C(C2=NC=C1C(=O)OCC)F)F

Origin of Product

United States

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